
Carbamodithioic acid, ditridecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, ditridecyl- is a chemical compound with the molecular formula C27H55NS2 . It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, ditridecyl- can be synthesized through the reaction of tridecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of tridecylamine in an appropriate solvent like ethanol.
- Addition of carbon disulfide to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Refluxing the mixture for several hours to ensure complete reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of carbamodithioic acid, ditridecyl- may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and productivity.
化学反応の分析
Types of Reactions
Carbamodithioic acid, ditridecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Tridecylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
科学的研究の応用
Carbamodithioic acid, ditridecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of carbamodithioic acid, ditridecyl- involves its interaction with metal ions and enzymes. The compound can chelate metal ions, disrupting their normal function in biological systems. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
類似化合物との比較
Carbamodithioic acid, ditridecyl- can be compared with other dithiocarbamic acids, such as:
Carbamodithioic acid, diethyl-: Similar in structure but with shorter alkyl chains.
Carbamodithioic acid, dimethyl-: Another variant with even shorter alkyl chains.
Carbamodithioic acid, dibutyl-: Features butyl groups instead of tridecyl groups.
Uniqueness
The uniqueness of carbamodithioic acid, ditridecyl- lies in its long tridecyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and influence its reactivity and solubility in various solvents .
特性
CAS番号 |
81241-77-2 |
|---|---|
分子式 |
C27H55NS2 |
分子量 |
457.9 g/mol |
IUPAC名 |
di(tridecyl)carbamodithioic acid |
InChI |
InChI=1S/C27H55NS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27(29)30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,30) |
InChIキー |
GKEVEJUAVWUHRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


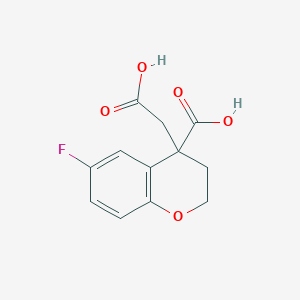
methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
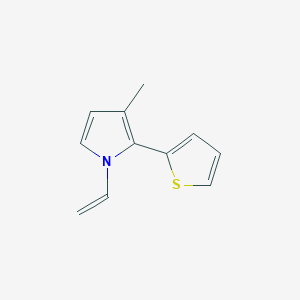
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
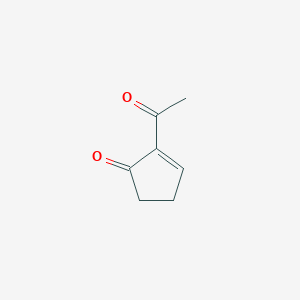

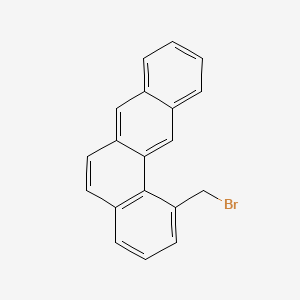
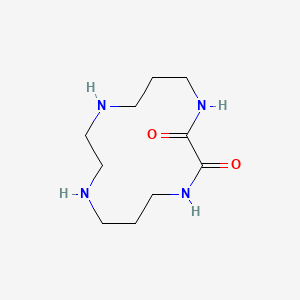
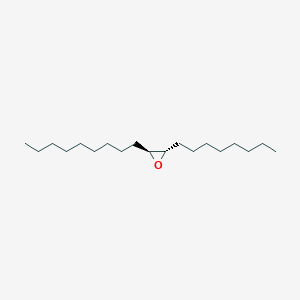
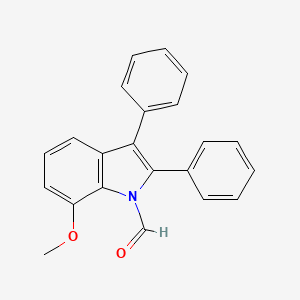
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
